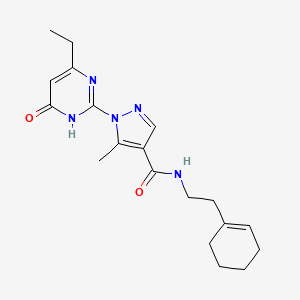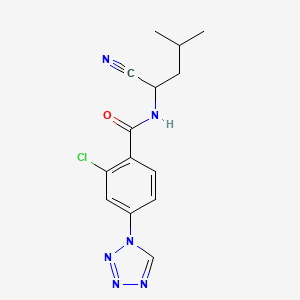![molecular formula C11H8ClFO2 B3003808 [5-(3-Chloro-4-fluorophenyl)furan-2-yl]methanol CAS No. 847482-06-8](/img/structure/B3003808.png)
[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of related compounds, as mentioned in the first paper, includes a system of linked rings that are close to planar, with specific dihedral angles between the rings . This suggests that "[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methanol" may also exhibit a planar structure in the furanyl and phenyl components, potentially affecting its reactivity and interactions.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" are not directly reported in the papers. However, the presence of halogens and the alcohol functional group in the compound suggests it may have distinct polarity, solubility, and hydrogen bonding capabilities. The second paper discusses how the simple replacement of a fluorine atom with a chlorine atom can significantly alter intermolecular interactions and crystal symmetry , indicating that halogen atoms play a crucial role in the physical properties of such compounds.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation : A study conducted by (Ravula et al., 2016) presented the synthesis of novel pyrazoline derivatives, including compounds related to furan-2-yl(phenyl)methanol. These compounds were evaluated for their anti-inflammatory and antibacterial activities.
Chemical Synthesis Techniques : (Reddy et al., 2012) discussed the aza-Piancatelli rearrangement of furan-2-yl(phenyl)methanol derivatives, highlighting a method for synthesizing oxazine and thiazine derivatives.
Palladium-Catalyzed C-H Halogenation : A paper by (Sun et al., 2014) explored the preparation of (6-Amino-2-chloro-3-fluorophenyl)methanol through traditional methods and palladium-catalyzed iterative C-H halogenation, offering advantages in yield and selectivity.
Phosphomolybdic Acid as a Catalyst : Research by (Reddy et al., 2012) demonstrated the use of phosphomolybdic acid for the aza-Piancatelli rearrangement of furan-2-yl(phenyl)methanol, leading to cyclopentenone derivatives.
Photochemical Preparation Techniques : A study by (Guizzardi et al., 2000) explored the photochemical preparation of 2-dimethylaminophenylfurans, including compounds related to furan-2-yl(phenyl)methanol.
Crystal Structure Analysis : (Li et al., 2008) analyzed the crystal structure of a compound closely related to furan-2-yl(phenyl)methanol, offering insights into molecular interactions.
Cytotoxicity Testing : Research by (Công et al., 2020) on 2-aroylbenzofuran-3-ols, which are structurally similar to furan-2-yl(phenyl)methanol, investigated their cytotoxicity on various human cancer cell lines.
Biobased HMF Derivatives Production : A paper by (Cukalovic & Stevens, 2010) discussed the conversion of HMF to furan-2-yl(methyl/aryl) methanol derivatives, emphasizing renewable building blocks.
Enantioselective Carbonyl Allylation : (Bechem et al., 2010) presented a study on the enantioselective carbonyl allylation of furan-2-yl methanols, demonstrating potential in organic synthesis.
Enzyme-Catalyzed Oxidation : Research by (Dijkman et al., 2014) explored enzyme-catalyzed oxidation of furan-2-yl methanol derivatives, focusing on the synthesis of furan-2,5-dicarboxylic acid.
Propriétés
IUPAC Name |
[5-(3-chloro-4-fluorophenyl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFO2/c12-9-5-7(1-3-10(9)13)11-4-2-8(6-14)15-11/h1-5,14H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTKDTLMWPVQOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)CO)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1S)-1-Azidoethyl]-3-fluorobenzene](/img/structure/B3003725.png)
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3003727.png)
![4-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B3003728.png)

![tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate hydrochloride](/img/structure/B3003731.png)
![Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3003732.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B3003738.png)
![6-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B3003739.png)
![2-[(4-iodophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3003740.png)

![4,6-Dimethyl-1,1-dioxopyrazolo[3,4-d][1,2]thiazol-3-one](/img/structure/B3003746.png)
![1-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl}prop-2-en-1-one](/img/structure/B3003747.png)
![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3003748.png)